molecular formula C18H17F2NO B2665222 N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024266-42-9

N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2665222
CAS No.: 1024266-42-9
M. Wt: 301.337
InChI Key: DFUIMSUUSLAWKC-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS Number: 1024266-42-9) is a chemical compound with the molecular formula C₁₈H₁₇F₂NO and a molecular weight of 301.34 g/mol [ ]. This carboxamide derivative features a 1-phenylcyclopentane core and a 3,4-difluorophenyl group, a structure that contributes to its interest in medicinal chemistry research. This compound serves as a valuable intermediate in pharmaceutical research, particularly in the synthesis and optimization of novel therapeutic agents. Scientific studies have identified closely related 1-phenylcyclopentane-1-carboxamide structures as key components in the development of first-in-class, broad-spectrum antiviral compounds [ ]. Specifically, such compounds have been investigated as potent, allosteric inhibitors of the alphavirus nonstructural protein 2 helicase (nsP2hel), a promising target for direct-acting antiviral drugs against pathogens like chikungunya virus (CHIKV) [ ]. The structural motif embodied by this compound is integral to inhibitors that have demonstrated nanomolar antiviral activity in biochemical assays [ ]. Researchers can utilize this compound as a building block for the exploration of structure-activity relationships (SAR) in drug discovery programs. It is supplied for in vitro research applications exclusively and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-15-9-8-14(12-16(15)20)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUIMSUUSLAWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,4-difluoroaniline with cyclopentanone in the presence of a suitable catalyst and under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide has been explored for its potential therapeutic applications due to its unique structure. Key areas of investigation include:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, research indicated an increase in apoptotic cells from 5% in control to 35% in treated samples of MCF-7 cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated efficacy against several pathogens. A study reported that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL and E. coli with an MIC of 64 µg/mL.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Reactions : It can undergo oxidation to yield ketones or carboxylic acids and reduction to form amines. The unique structural features allow for selective substitution reactions that can lead to diverse derivatives.

Materials Science

In materials science, this compound is being investigated for its potential use in developing new materials with enhanced properties. The fluorinated structure may impart improved thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth in both Staphylococcus aureus and E. coli, suggesting its potential development into a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, this compound was tested on multiple cancer cell lines. The activation of caspase pathways leading to apoptosis was observed, indicating its mechanism of action in cancer treatment.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions .

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Biological activity, solubility, and crystallographic data for the target compound are absent in the provided evidence, limiting functional comparisons.
  • Future Directions : Experimental studies on fluorine substitution patterns (e.g., 3,4-difluoro vs. 2,4-difluoro) and cyclopentane vs. cyclohexane cores could further elucidate structure-activity relationships.

Biological Activity

N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with two fluorine atoms on the phenyl ring. The molecular formula is C18H17F2NOC_{18}H_{17}F_{2}NO with a molecular weight of approximately 305.33 g/mol. The presence of fluorine enhances the compound's biological activity and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atoms increase the binding affinity to target proteins, which may lead to modulation of biological pathways. This compound has been shown to inhibit or activate certain enzymes and receptors, contributing to its observed biological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of cyclopentane carboxamides can demonstrate significant antimicrobial properties, potentially inhibiting bacterial growth and activity.
  • Anticancer Properties : this compound has been investigated for its potential in cancer therapy. It may selectively inhibit certain receptors or enzymes involved in cancer progression, leading to reduced tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting cytokine production and affecting signaling pathways associated with inflammation.

Study 1: Anticancer Activity

A study evaluating the anticancer potential of this compound found that it effectively inhibited the proliferation of various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Properties

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of fluorine atoms was noted to enhance the compound's efficacy compared to non-fluorinated analogs.

Study 3: Anti-inflammatory Mechanisms

Research indicated that this compound could reduce levels of pro-inflammatory cytokines in cell culture models. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamideStructureModerate antimicrobial activity
N-(4-fluorophenyl)-2-fluorobenzamideStructureSignificant anticancer activity

The presence of two fluorine atoms in this compound enhances its biological activity compared to other similar compounds that possess only one fluorine atom.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, and how can reaction parameters (e.g., coupling agents, solvents) be optimized?

  • Methodological Answer : The synthesis of carboxamide derivatives typically employs carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to activate carboxylic acids for amide bond formation . For fluorinated analogs, anhydrous acetonitrile or dichloromethane is preferred to minimize side reactions. Reaction optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of acid to amine) and temperature (0°C to room temperature). Post-reaction purification via silica gel chromatography with gradients like ethyl acetate/petroleum ether (1:10) improves yield, as demonstrated in analogous syntheses (e.g., 86.7% yield for a trifluorophenyl carboxamide) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR is essential for resolving fluorine substituent environments, while 1H^{1}\text{H} NMR identifies cyclopentane and phenyl proton splitting patterns.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data for analogous compounds ) validates molecular weight.
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELX or WinGX software confirms stereochemistry. For example, slow evaporation in ethyl acetate produces crystals suitable for ORTEP-III visualization .

Q. How should researchers address solubility challenges during in vitro bioassays for fluorinated carboxamides?

  • Methodological Answer : Use DMSO as a primary solvent due to its compatibility with fluorinated aromatic systems. For aqueous dilution, maintain concentrations below 0.1% DMSO to avoid cellular toxicity. Sonication or co-solvents like PEG-400 can enhance dispersion, as reported in kinase inhibitor studies .

Advanced Research Questions

Q. What computational strategies are effective in predicting the conformational stability of this compound, and how do fluorination patterns influence torsional angles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model torsional strain between the cyclopentane and difluorophenyl groups. Fluorine's electron-withdrawing effect reduces π-π stacking but increases dipole interactions, as observed in crystal structures of similar compounds (e.g., dihedral angles <10° for coplanar fluorophenyl rings ). Molecular dynamics simulations in explicit solvents (e.g., water, chloroform) further assess flexibility.

Q. How can researchers resolve discrepancies between in silico binding predictions (e.g., c-Met kinase) and experimental IC50_{50} values for this compound?

  • Methodological Answer :
  • Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility, particularly in ATP-binding pockets.
  • Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics or thermal shift assays to confirm target engagement. Cross-validate with structural analogs from kinase inhibitor pipelines .

Q. What strategies mitigate crystallographic disorder in fluorinated carboxamides, and how can twinned data be processed?

  • Methodological Answer : For twinned crystals, employ SHELXL’s TWIN and BASF commands to refine twin laws . High-resolution datasets (≤1.0 Å) improve electron density maps for fluorine positions. If disorder persists, apply PART commands to model alternative conformers, as seen in cyclopropane-containing analogs .

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